Cas no 114468-02-9 (Pyridine,2-(1,1-difluoroethyl)-)

2-(1,1-Difluoroethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a difluoroethyl substituent at the 2-position of the pyridine ring. This structural modification enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The difluoroethyl group imparts unique electronic and steric properties, improving reactivity and selectivity in cross-coupling reactions and other transformations. Its stability and compatibility with a range of reaction conditions make it a valuable building block for constructing complex molecules. The compound’s fluorine atoms also contribute to potential metabolic stability, which is advantageous in bioactive compound design.
Pyridine,2-(1,1-difluoroethyl)- structure
114468-02-9 structure
Product Name:Pyridine,2-(1,1-difluoroethyl)-
CAS No:114468-02-9
MF:C7H7F2N
MW:143.133988618851
MDL:MFCD12404949
CID:132401
PubChem ID:640477
Update Time:2025-11-06

Pyridine,2-(1,1-difluoroethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,2-(1,1-difluoroethyl)-
    • 2-(1,1-Difluoroethyl)pyridine
    • Pyridine, 2-(1,1-difluoroethyl)- (9CI)
    • 2,2-Difluoro-2-(2-pyridyl)ethane
    • AC1LD0RT
    • c1-7(8,9)6-4-2-3-5-10-6
    • C7H7F2N
    • CTK8G6090
    • h2-5H,1H
    • MolPort-004-757-687
    • InChI=1/C7H7F2N/c1-7(8,9)6-4-2-3-5-10-6/h2-5H,1H
    • 114468-02-9
    • pyridine, 2-(1,1-difluoroethyl)-
    • SB54289
    • MFCD12404949
    • AKOS005258059
    • DTXSID90348741
    • LYZJZWBCDGOYQP-UHFFFAOYSA-N
    • SCHEMBL13237137
    • MDL: MFCD12404949
    • Inchi: 1S/C7H7F2N/c1-7(8,9)6-4-2-3-5-10-6/h2-5H,1H3
    • InChI Key: LYZJZWBCDGOYQP-UHFFFAOYSA-N
    • SMILES: FC(C)(C1C=CC=CN=1)F

Computed Properties

  • Exact Mass: 143.05471
  • Monoisotopic Mass: 143.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

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Additional information on Pyridine,2-(1,1-difluoroethyl)-

Pyridine,2-(1,1-difluoroethyl)- (CAS No. 114468-02-9): A Comprehensive Overview in Modern Chemical Research

Pyridine,2-(1,1-difluoroethyl)-, identified by its CAS number 114468-02-9, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and electronic properties, has found applications in various scientific domains, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of Pyridine,2-(1,1-difluoroethyl)- consists of a pyridine ring substituted with a 1,1-difluoroethyl group. This substitution introduces fluorine atoms into the molecule, which can significantly influence its reactivity, solubility, and metabolic stability. The presence of fluorine atoms is particularly noteworthy because fluorinated compounds often exhibit enhanced bioavailability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

In recent years, the interest in fluorinated pyridines has surged due to their versatile applications in medicinal chemistry. The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the pyridine ring, making it an attractive scaffold for designing bioactive molecules. For instance, studies have shown that fluorinated pyridines can serve as key pharmacophores in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

One of the most compelling aspects of Pyridine,2-(1,1-difluoroethyl)- is its potential in drug discovery. Researchers have leveraged its structural features to develop novel compounds with enhanced binding affinity and selectivity. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against Bruton's tyrosine kinase (BTK), a target protein involved in B-cell development and signaling. This finding underscores the importance of fluorinated pyridines in designing next-generation therapeutic agents.

The synthesis of Pyridine,2-(1,1-difluoroethyl)- presents unique challenges due to the sensitivity of the fluorinated side chain. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as nucleophilic substitution reactions and cross-coupling reactions have been employed to introduce the 1,1-difluoroethyl group onto the pyridine ring. These methods require careful optimization to ensure regioselectivity and minimize side reactions.

The physicochemical properties of Pyridine,2-(1,1-difluoroethyl)- make it a valuable building block for further chemical modifications. Its solubility in organic solvents and stability under various conditions allow for easy integration into complex synthetic schemes. Additionally, the presence of fluorine atoms enhances its interaction with biological targets, making it an ideal candidate for structure-activity relationship (SAR) studies.

In the realm of material science, Pyridine,2-(1,1-difluoroethyl)- has been explored for its potential applications in organic electronics. Fluorinated pyridines can contribute to the development of more efficient light-emitting diodes (LEDs) and organic photovoltaic cells due to their ability to tune energy levels and improve charge transport properties. Recent research has highlighted its role in creating novel semiconducting materials that could revolutionize display technologies and renewable energy solutions.

The toxicological profile of Pyridine,2-(1,1-difluoroethyl)- is another critical area of investigation. While preliminary studies suggest that this compound is well-tolerated at low concentrations, further research is needed to fully understand its safety profile. In vitro toxicity assays have been conducted to assess its potential effects on human cell lines, providing insights into its biological activity and potential risks.

The future prospects for Pyridine,2-(1,1-difluoroethyl)- are vast and exciting. As synthetic chemistry continues to evolve, new methods for modifying this compound will emerge, opening up even more possibilities for drug discovery and material science applications. Collaborative efforts between chemists and biologists will be essential to fully harness its potential and translate laboratory findings into practical applications.

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